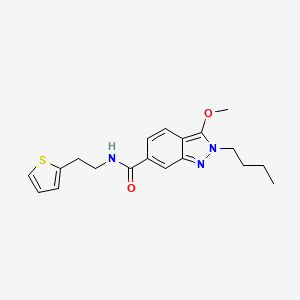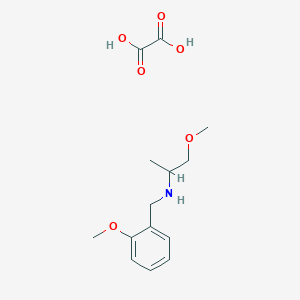
(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate is an organic compound with the molecular formula C14H21NO6 and a molecular weight of 299.32 g/mol . This compound is a derivative of benzylamine and is characterized by the presence of methoxy groups attached to the benzyl and propan-2-amine moieties. It is commonly used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and 1-bromo-2-methoxypropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like tetrahydrofuran (THF). A base such as potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Oxalate Formation: The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Applications De Recherche Scientifique
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate can be compared with similar compounds such as:
N-(2-Methoxybenzyl)propan-1-amine: This compound lacks the methoxy group on the propan-2-amine moiety, resulting in different chemical and biological properties.
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine: The non-oxalate form of the compound, which may exhibit different solubility and stability characteristics.
Propriétés
Formule moléculaire |
C14H21NO6 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine;oxalic acid |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3;3-1(4)2(5)6/h4-7,10,13H,8-9H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
OKIJEHWYBUXPHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NCC1=CC=CC=C1OC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


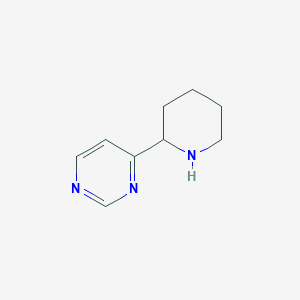
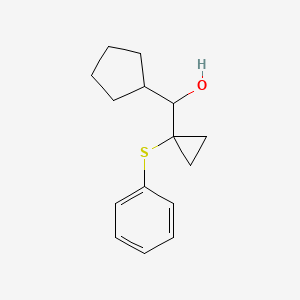
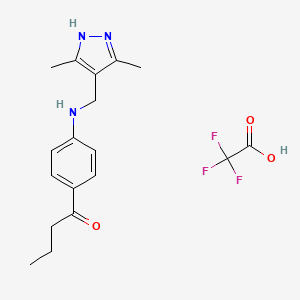
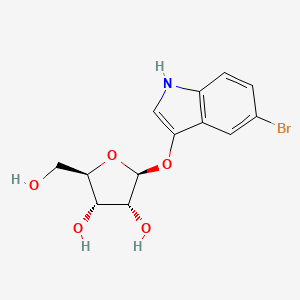
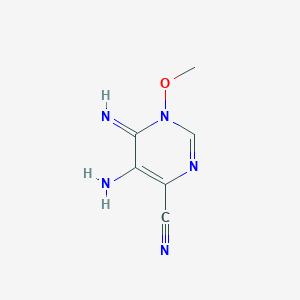
![4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
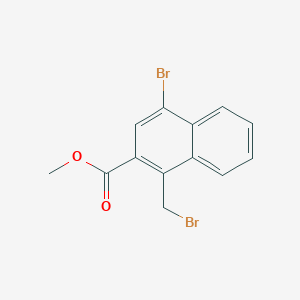

![3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B13095851.png)
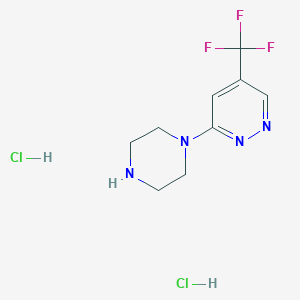

![Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate](/img/structure/B13095864.png)
